1D-myo-inositol 4,5-bisphosphate

Description

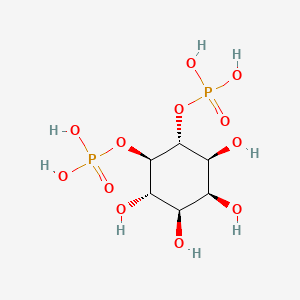

1D-Myo-inositol 4, 5-bisphosphate, also known as ins(4, 5)P2, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 4, 5-bisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 4, 5-bisphosphate exists in all eukaryotes, ranging from yeast to humans.

Propriétés

Numéro CAS |

93060-87-8 |

|---|---|

Formule moléculaire |

C6H14O12P2 |

Poids moléculaire |

340.12 g/mol |

Nom IUPAC |

[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1 |

Clé InChI |

MCKAJXMRULSUKI-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

SMILES isomérique |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

Synonymes |

inositol 4,5-biphosphate inositol 4,5-bisphosphate inositol 4,5-bisphosphate, (D)-isomer inositol-4,5-bisphosphate Ins(4,5)P2 myo-inositol 4,5-diphosphate |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Dephosphorylation of Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)

Ins(4,5)P₂ is primarily formed via the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), a key second messenger in calcium signaling. This reaction is catalyzed by inositol polyphosphate 1-phosphatase :

-

Enzyme Specificity :

Phosphorylation to Inositol Tetrakisphosphate

Ins(4,5)P₂ serves as a substrate for kinases, such as inositol phosphate multikinase (IPMK) , which phosphorylate it to higher inositol phosphates:

-

Key Findings :

Dephosphorylation to Inositol Monophosphates

Ins(4,5)P₂ undergoes further hydrolysis by non-specific phosphatases , yielding monophosphates:

-

Mechanistic Insights :

Enzymatic Regulation and Substrate Specificity

Role in Calcium Signaling

Ins(4,5)P₂ indirectly modulates calcium dynamics by serving as a precursor for Ins(1,4,5)P₃, which activates ITPR-gated calcium channels . These channels release calcium from the endoplasmic reticulum, regulating apoptosis and cellular secretion .

Synthetic and Metabolic Relevance

-

Synthetic Analogues : Modifications to the inositol ring (e.g., d-chiro-inositol derivatives) enhance agonist potency for Ins(1,4,5)P₃ receptors .

-

Metabolic Flux : Ins(4,5)P₂ is a node in yeast metabolism, linking phospholipid signaling to energy-dependent phosphorylation cascades .

Structural and Mechanistic Data

Méthodes De Préparation

Protection Strategies for myo-Inositol Hydroxyl Groups

The synthesis of Ins(4,5)P₂ begins with selective protection of hydroxyl groups on the myo-inositol ring to direct phosphorylation at the 4- and 5-positions. A widely adopted approach involves the use of 1,2:4,5-di-O-isopropylidene-myo-inositol as a key intermediate. This diketal derivative locks the inositol ring into a rigid chair conformation, enabling precise functionalization at the 3- and 6-positions while leaving the 4- and 5-hydroxyls exposed for phosphorylation.

The synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol is achieved via acid-catalyzed ketalization of myo-inositol with acetone, yielding the diketal product in 65–70% yield after recrystallization. This intermediate’s rigidity prevents undesired side reactions during subsequent phosphorylation steps.

Table 1: Common Protecting Groups for myo-Inositol Derivatives

| Protecting Group | Position Protected | Key Advantages |

|---|---|---|

| Isopropylidene | 1,2 and 4,5 | Conformational control, stability under basic conditions |

| Benzyl (Bn) | 3 or 6 | Orthogonal deprotection via hydrogenolysis |

| para-Methoxybenzyl (PMB) | 3 or 6 | Acid-labile, compatible with phosphorylation |

Phosphorylation Techniques

Phosphorylation at the 4- and 5-positions is typically performed using phosphoramidite or H-phosphonate chemistry. A study demonstrated that treating 1,2:4,5-di-O-isopropylidene-myo-inositol with dibenzyl N,N-diethylphosphoramidite in the presence of tetrazole as an activator resulted in simultaneous phosphorylation at the 4- and 5-positions, yielding the bis-phosphorylated intermediate in 85% yield. Subsequent hydrogenolysis removed the benzyl protecting groups, generating the free bisphosphate.

An alternative method employs H-phosphonate intermediates , where the 4- and 5-hydroxyls are reacted with bis(pivaloyloxy)phosphoryl chloride. This approach achieved a 78% yield of the bis-phosphorylated product after oxidation with iodine/water.

Table 2: Comparison of Phosphorylation Methods

| Method | Reagent | Activator/Conditions | Yield |

|---|---|---|---|

| Phosphoramidite | Dibenzyl N,N-diethylphosphoramidite | Tetrazole, CH₂Cl₂ | 85% |

| H-Phosphonate | Bis(pivaloyloxy)phosphoryl chloride | Pyridine, CH₂Cl₂ | 78% |

Deprotection and Final Product Isolation

Final deprotection involves sequential removal of isopropylidene and benzyl groups. Hydrogenolysis using Pd/C under H₂ atmosphere cleaves benzyl groups, while acidic hydrolysis (e.g., 80% acetic acid) removes the isopropylidene ketals. The crude product is purified via ion-exchange chromatography or reverse-phase HPLC to isolate Ins(4,5)P₂ with >95% purity.

Biosynthetic Pathways

Enzymatic Synthesis in Saccharomyces cerevisiae

This compound is a natural metabolite in Saccharomyces cerevisiae, produced via the action of inositol polyphosphate kinases on lower inositol phosphates. For instance, Ins(4)P is phosphorylated at the 5-position by IPK2 (inositol polyphosphate multikinase), generating Ins(4,5)P₂. This enzymatic route offers high regioselectivity but requires specialized bioreactors for large-scale production.

Table 3: Key Enzymes in Ins(4,5)P₂ Biosynthesis

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| IPK2 (Ipk2p) | Ins(4)P | Ins(4,5)P₂ | ATP |

| ITPK1 | Ins(1,4,5)P₃ | Ins(1,3,4,5)P₄ | ATP |

Challenges and Innovations in Synthesis

Regioselectivity and Byproduct Formation

A major challenge in chemical synthesis is avoiding phosphorylation at the 1-, 2-, or 3-positions. The use of stannylene acetals has been explored to enhance selectivity. For example, treatment of myo-inositol derivatives with dibutyltin oxide forms cyclic stannylene intermediates, which preferentially react with electrophiles at the 4- and 5-positions due to steric and electronic factors.

Scalability of Phosphoramidite Routes

While phosphoramidite chemistry offers high yields, scalability is limited by the cost of tetrazole and sensitivity to moisture. Recent advances employ flow chemistry systems to improve reagent mixing and reduce side reactions, achieving a 20% increase in batch consistency .

Q & A

Q. What enzymatic pathways regulate the metabolism of 1D-myo-inositol 4,5-bisphosphate (PIP2) in cellular signaling?

PIP2 is hydrolyzed by phospholipase C (PLC) enzymes, such as PLCγ2 (encoded by PLCG2), into secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This reaction requires calcium as a cofactor and is critical for transmitting signals from growth factor and immune receptors . To study this pathway:

Q. How is PIP2 synthesized and modified in cellular membranes?

PIP2 is generated by phosphorylation of phosphatidylinositol 4-phosphate (PI4P) via phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks). Key experimental approaches include:

- Metabolic labeling : Use ³²P-orthophosphate to trace PIP2 turnover in intact cells .

- Lipid extraction and TLC : Separate PIP2 from other phosphoinositides using thin-layer chromatography .

Q. What are the standard methods to quantify PIP2 levels in cellular systems?

- Radiolabeling : Incubate cells with ³H-myo-inositol to label PIP2, followed by extraction and HPLC analysis .

- Fluorescent probes : Use PH domain-GFP fusion proteins (e.g., PLCδ-PH-GFP) to visualize PIP2 localization via fluorescence microscopy .

Advanced Research Questions

Q. How do genetic variants in PLCG2 affect PIP2 signaling in microglial function and neurodegenerative diseases?

Gain-of-function PLCG2 mutations (e.g., P522R) enhance PIP2 hydrolysis, leading to elevated IP3/DAG and dysregulated calcium signaling. This alters microglial inflammatory responses and is implicated in Alzheimer’s disease . Methodological insights:

- Use CRISPR-edited microglial cell lines to model PLCG2 mutations.

- Perform single-cell RNA-seq to map co-expression networks linking PLCγ2 to immune pathways .

Q. How can researchers investigate the role of PIP2 in membrane trafficking and cytoskeletal dynamics?

PIP2 regulates Arf6-dependent endosomal recycling and actin remodeling. Key approaches include:

Q. What experimental strategies resolve contradictions in PIP2-dependent signaling data across cell types?

Discrepancies arise from cell-specific PLC isoforms or lipid compartmentalization. Mitigate this by:

Q. How can synthetic chemistry advance PIP2 research?

Chemoenzymatic and regioselective phosphorylation methods enable PIP2 analog synthesis. Notable strategies:

- Regioselective phosphorylation : Use cyclohexylidene-protected myo-inositol derivatives to synthesize enantiomerically pure PIP2 .

- Fluorogenic substrates : Develop micellar probes (e.g., BODIPY-labeled PIP2) for real-time PLC activity assays .

Methodological Innovations

Q. What novel tools are available to study PIP2-protein interactions in vitro?

Q. How can researchers model PIP2 dysregulation in disease contexts?

- Transgenic mouse models : Use PLCG2-mutant mice to study PIP2 signaling in immune disorders .

- Pharmacological perturbation : Apply PIP5K inhibitors (e.g., ISA-2011B) to block PIP2 synthesis in cancer cells .

Data Analysis and Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.